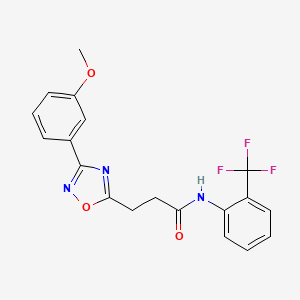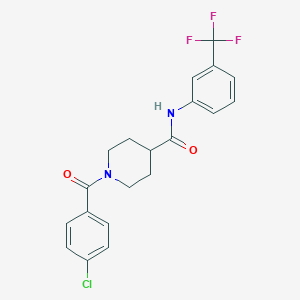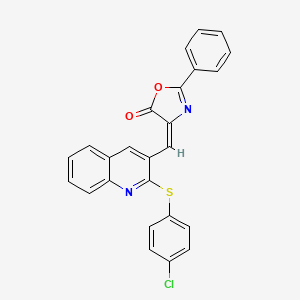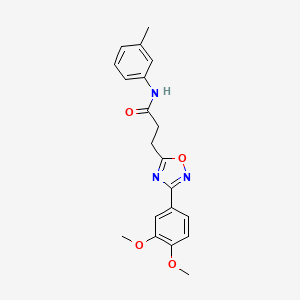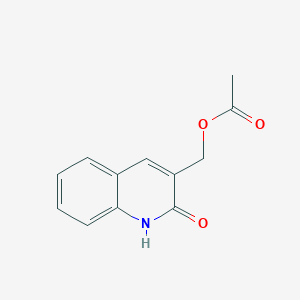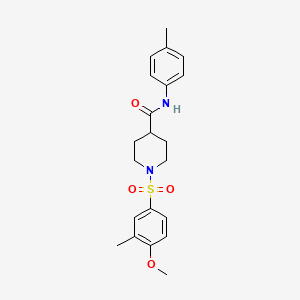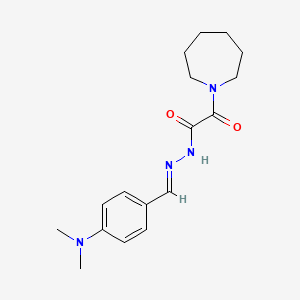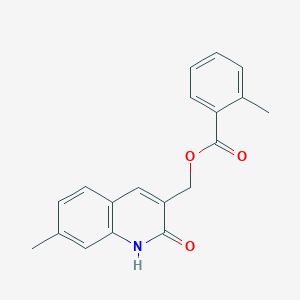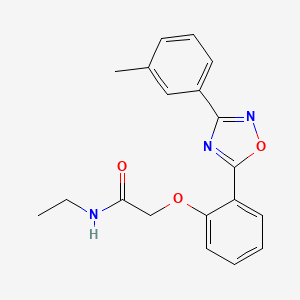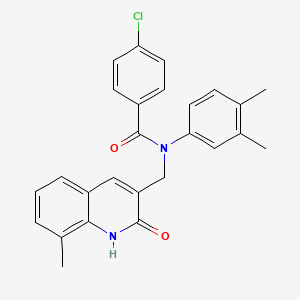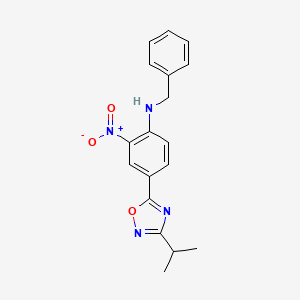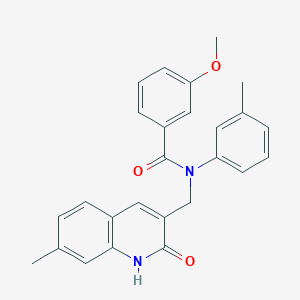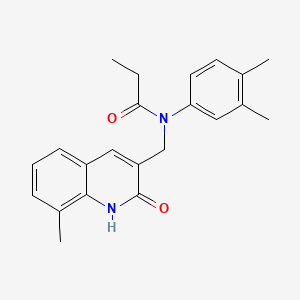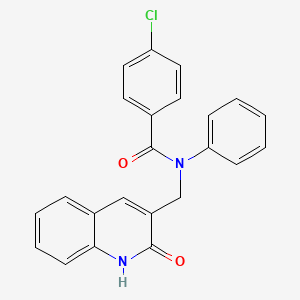
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments.
Scientific Research Applications
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory properties, which may be due to its inhibition of COX-2 and LOX. It has also been found to induce apoptosis in cancer cells, which may be due to its ability to activate caspases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is its anti-inflammatory properties, which make it a useful tool for studying the inflammatory response. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide. One direction is to further study its mechanism of action, in order to better understand how it inhibits COX-2 and LOX and induces apoptosis in cancer cells. Another direction is to study its potential use in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease. Additionally, further research is needed to determine the potential toxicity of this compound and its safety for use in humans.
Synthesis Methods
The synthesis method for 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is then treated with phenylmagnesium bromide to yield the final product.
properties
IUPAC Name |
4-chloro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-19-12-10-16(11-13-19)23(28)26(20-7-2-1-3-8-20)15-18-14-17-6-4-5-9-21(17)25-22(18)27/h1-14H,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOARJHIYBALGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

